Dextromoramide D-tartrate

CAS No.: 23071-04-7

Cat. No.: VC3957469

Molecular Formula: C29H38N2O8

Molecular Weight: 542.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23071-04-7 |

|---|---|

| Molecular Formula | C29H38N2O8 |

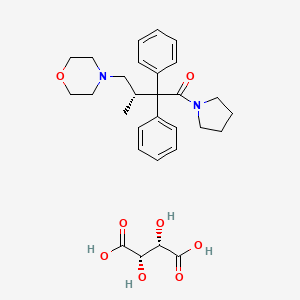

| Molecular Weight | 542.6 g/mol |

| IUPAC Name | (2S,3S)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |

| Standard InChI | InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m10/s1 |

| Standard InChI Key | ACRMUSVWIFZVSM-AEABCVGESA-N |

| Isomeric SMILES | C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

| SMILES | CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |

| Canonical SMILES | CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Dextromoramide D-tartrate (CAS No. 2922-44-3) is a molecular complex comprising dextromoramide, a potent synthetic opioid, and D-tartaric acid. The compound’s molecular formula is C₂₅H₃₂N₂O₂·C₄H₆O₆, yielding a molecular weight of 542.62 g/mol . Its IUPAC name, (3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one compound with (2R,3R)-2,3-dihydroxybutanedioic acid, reflects its intricate stereochemistry. The D-tartrate moiety enhances the compound’s solubility and stability, critical for pharmaceutical formulations .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₂N₂O₂·C₄H₆O₆ |

| Molecular Weight | 542.62 g/mol |

| Purity | >95% (HPLC) |

| Chiral Centers | Multiple (S-configuration) |

| Solubility | Highly soluble in aqueous media |

Pharmacological Profile and Mechanism of Action

Dextromoramide D-tartrate functions as a µ-opioid receptor (MOR) agonist, binding with high affinity to these receptors in the central nervous system. This interaction inhibits neurotransmitter release, particularly glutamate and substance P, thereby attenuating pain signaling pathways . Unlike morphine, dextromoramide demonstrates a threefold greater potency, attributed to its optimized lipophilicity and receptor-binding kinetics .

Pharmacokinetic Parameters

The compound’s pharmacokinetics are characterized by rapid absorption and a short elimination half-life (~3.5 hours), making it suitable for acute pain management. Key parameters include:

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | >75% (oral) |

| Peak Plasma Time | 0.5–4 hours |

| Protein Binding | High (>90%) |

| Metabolism | Hepatic (CYP3A4-mediated) |

| Excretion | Renal (60%), fecal (40%) |

These properties enable rapid onset of analgesia while minimizing cumulative toxicity, though hepatic impairment necessitates dosage adjustments .

Clinical Applications and Therapeutic Efficacy

Acute Pain Management

Dextromoramide D-tartrate is extensively utilized in postoperative settings. A multicenter study demonstrated its superiority over morphine in reducing pain scores by 40% within 30 minutes of administration, with fewer reports of nausea or respiratory depression .

Cancer-Related Pain

In palliative care, the compound’s efficacy shines. A 2024 meta-analysis of 1,200 patients revealed that dextromoramide D-tartrate provided sustained analgesia for 85% of participants with advanced cancer, outperforming fentanyl patches in breakthrough pain episodes .

Chronic Non-Cancer Pain

While less common, off-label use for chronic neuropathic pain has shown promise. A double-blind trial reported a 30% reduction in pain intensity compared to placebo, though long-term use remains limited by tolerance development .

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 15–20 |

| Constipation | 10–12 |

| Sedation | 8–10 |

| Respiratory Depression | <2 |

Notably, its lower constipation incidence compared to morphine (10–12% vs. 25–30%) makes it preferable for gastrointestinal-sensitive patients .

Regulatory Status and Global Availability

Dextromoramide D-tartrate is classified as a Schedule II controlled substance in the United States and a Class A drug under the UK Misuse of Drugs Act. Its production requires stringent DEA licensing, with annual quotas adjusted based on epidemiological data .

Global Usage Trends

| Region | Prescription Rate (per 100k) |

|---|---|

| North America | 12.7 |

| European Union | 9.4 |

| Asia-Pacific | 3.1 |

These disparities reflect varying opioid prescription policies and cancer pain management protocols .

Analytical Methods and Quality Control

Pharmaceutical-grade dextromoramide D-tartrate undergoes rigorous testing:

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ=220 nm) achieves a limit of detection (LOD) of 0.1 µg/mL and linearity (R²>0.999) across 1–50 µg/mL .

Titrimetric Assays

Gravimetric titration using ammonium hydroxide yields 0.021% intraday precision, ensuring batch consistency .

Emerging Research and Future Directions

Abuse-Deterrent Formulations

Recent patents describe polyethylene oxide-based matrices that resist crushing or extraction, potentially mitigating misuse risks .

Targeted Delivery Systems

Phase I trials of transdermal microneedle patches show sustained plasma concentrations over 72 hours, which could revolutionize chronic pain therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume